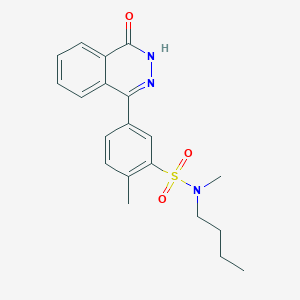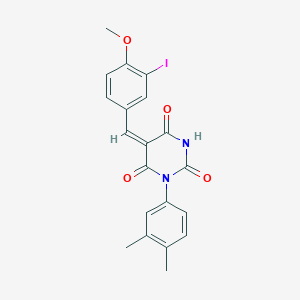![molecular formula C17H20N2O2S B4848495 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4848495.png)
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as MeOPP, is a compound that has been extensively studied for its potential applications in scientific research. MeOPP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied for its potential applications in drug discovery and development, as it has been shown to have good pharmacokinetic properties and low toxicity.
Mecanismo De Acción
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine acts as an agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the anxiolytic and antidepressant-like effects of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. In addition, 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its good pharmacokinetic properties, and its low toxicity. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects at higher doses.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, including the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems and signaling pathways, and the exploration of its potential applications in the treatment of psychiatric and neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine and to determine its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-11-14(12-22-13)17(20)19-9-7-18(8-10-19)15-3-5-16(21-2)6-4-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNODYBAXQWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)
![1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone](/img/structure/B4848420.png)
![2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)

![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)

![N'-[(1-butyl-1H-indol-3-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4848462.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4848479.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4848504.png)
![2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4848517.png)
![methyl [4-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4848523.png)